molecular formula C10H7NO2S B1517520 4-(1,3-Thiazol-4-yl)benzoic acid CAS No. 877758-98-0

4-(1,3-Thiazol-4-yl)benzoic acid

Cat. No. B1517520
M. Wt: 205.23 g/mol
InChI Key: DJJLKDMESZPSAM-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-4-yl)benzoic acid is a chemical compound with the CAS Number: 877758-98-0 . It has a molecular weight of 205.24 . The IUPAC name for this compound is 4-(1,3-thiazol-4-yl)benzoic acid . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 4-(1,3-Thiazol-4-yl)benzoic acid consists of a five-membered thiazole ring attached to a benzoic acid group . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H,12,13) .


Physical And Chemical Properties Analysis

4-(1,3-Thiazol-4-yl)benzoic acid is a powder at room temperature . It has a molecular weight of 205.24 .

Scientific Research Applications

Dye-Sensitized Solar Cells

4-(1,3-Thiazol-4-yl)benzoic acid derivatives are utilized in the development of dye-sensitized solar cells (DSSCs). Research has shown that specific derivatives, when used as electron-acceptors in combination with other compounds like diphenylamine-phenanthrocarbazole, can significantly improve the power conversion efficiency and stability of DSSCs under sunlight exposure. These findings are significant for advancing solar cell technology (Yang et al., 2016).

Synthesis of Heterocyclic Compounds

4-(1,3-Thiazol-4-yl)benzoic acid has been employed in the synthesis of various heterocyclic compounds, including thiazole, pyrazole, oxazole, and pyrimidine derivatives. These compounds have potential applications in the development of new pharmaceuticals and other chemical products (Fadda et al., 2012).

Antimicrobial Applications

Compounds synthesized from 4-(1,3-Thiazol-4-yl)benzoic acid have shown promising antimicrobial properties. These include activities against various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents (Mishra et al., 2019).

Antibacterial and Antifungal Coatings

4-(1,3-Thiazol-4-yl)benzoic acid derivatives have been incorporated into polymers, like polyurethane varnish, to create coatings with antimicrobial properties. This application is particularly useful in areas requiring high levels of sanitation and hygiene, such as medical facilities and food processing plants (El‐Wahab et al., 2014).

Biological Activity and Medicinal Chemistry

Some derivatives of 4-(1,3-Thiazol-4-yl)benzoic acid have been studied for their biological activities, including their potential as adenosine receptor ligands and antifungal agents. These findings contribute to the field of medicinal chemistry and drug design (Cagide et al., 2015).

Safety And Hazards

The safety information for 4-(1,3-Thiazol-4-yl)benzoic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Thiazoles, including 4-(1,3-Thiazol-4-yl)benzoic acid, have been the subject of much research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives .

properties

IUPAC Name

4-(1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJLKDMESZPSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655821
Record name 4-(1,3-Thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Thiazol-4-yl)benzoic acid

CAS RN

877758-98-0
Record name 4-(1,3-Thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-thiazol-4-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Lee, M Taylor, SA Griffin, T McInnis, N Sumien… - Molecules, 2021 - mdpi.com
N-phenylpiperazine analogs can bind selectively to the D3 versus the D2 dopamine receptor subtype despite the fact that these two D2-like dopamine receptor subtypes exhibit …
Number of citations: 6 www.mdpi.com

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